

# (Chloromethyl)dimethylphenylsilane: A Comprehensive Spectroscopic and Spectrometric Analysis

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## Compound of Interest

Compound Name: (Chloromethyl)dimethylphenylsilane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of **(Chloromethyl)dimethylphenylsilane**, a versatile organosilicon compound, focusing on its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.

## Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry analyses of **(Chloromethyl)dimethylphenylsilane**.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.52 - 7.57	Multiplet	2H	Aromatic (ortho-protons)
7.35 - 7.44	Multiplet	3H	Aromatic (meta- and para-protons)
2.96	Singlet	2H	-CH <sub>2</sub> Cl
0.42	Singlet	6H	-Si(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz<sup>[1]</sup>

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
136.1	Aromatic (ipso-carbon)
133.7	Aromatic (ortho-carbons)
129.7	Aromatic (para-carbon)
128.0	Aromatic (meta-carbons)
30.4	-CH <sub>2</sub> Cl
-4.5	-Si(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 101 MHz<sup>[1]</sup>

### Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
186	2	$[M+2]^+$ (Isotopic peak)
184	13	$[M]^+$ (Molecular ion)
171	9	$[M - CH_3]^+$
155	10	$[M - CH_2Cl]^+$ or $[M - Cl - CH_3]^+$
135	100	$[M - CH_2Cl - H_2]^+$ or $[Si(CH_3)_2Ph]^+$

Ionization Mode: Electron Ionization (EI)[\[1\]](#)[\[2\]](#)

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring  $^1H$  and  $^{13}C$  NMR spectra of **(Chloromethyl)dimethylphenylsilane** is outlined below.

Sample Preparation:

- Dissolve approximately 10-20 mg of **(Chloromethyl)dimethylphenylsilane** in 0.5-0.7 mL of deuterated chloroform ( $CDCl_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- $^1H$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 128-1024 (or more, depending on sample concentration).

## Mass Spectrometry (MS)

The following protocol describes a typical procedure for obtaining an electron ionization (EI) mass spectrum of **(Chloromethyl)dimethylphenylsilane**.

### Sample Introduction:

- Introduce a small amount of the liquid sample via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
- For GC-MS, use a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms) and an appropriate temperature program to ensure good separation and peak shape.

### Instrument Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $m/z$  40-300.

## Data Interpretation

### NMR Spectra

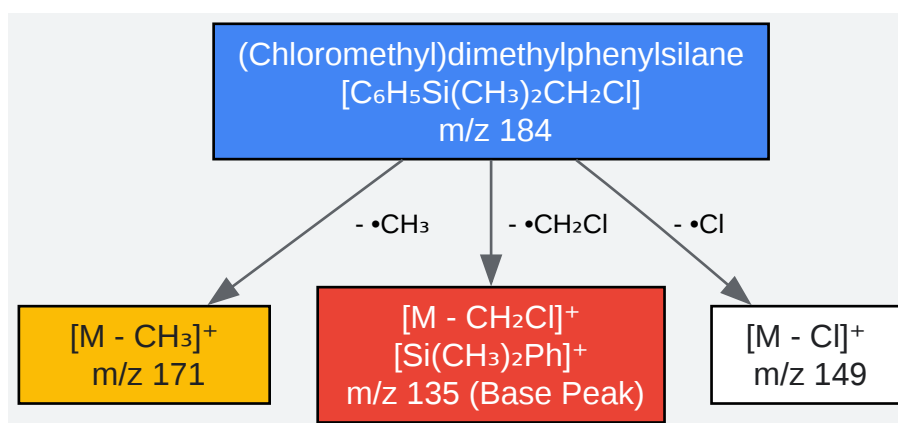
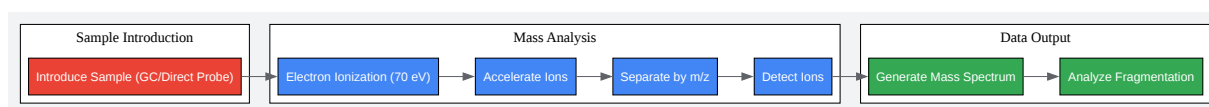
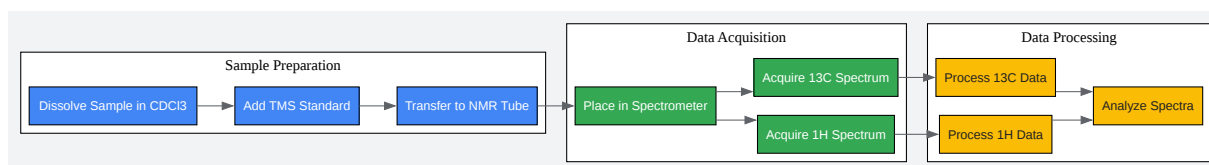
The  $^1\text{H}$  NMR spectrum clearly shows the expected signals for the aromatic protons, the chloromethyl protons, and the dimethylsilyl protons. The integration values are consistent with the number of protons in each chemical environment. The upfield chemical shift of the dimethylsilyl protons is characteristic of silicon-bound methyl groups.

The  $^{13}\text{C}$  NMR spectrum displays the six expected carbon signals. The aromatic carbons appear in the typical downfield region, while the chloromethyl carbon is observed around 30 ppm. The signal for the methyl carbons attached to the silicon atom is found at a characteristic upfield chemical shift of -4.5 ppm.

### Mass Spectrum and Fragmentation Pathway

The mass spectrum exhibits a molecular ion peak  $[\text{M}]^+$  at  $m/z$  184, consistent with the molecular weight of **(Chloromethyl)dimethylphenylsilane**, and an isotopic peak at  $m/z$  186 due to the presence of the  $^{37}\text{Cl}$  isotope.<sup>[1]</sup> The base peak at  $m/z$  135 is attributed to the stable dimethylphenylsilyl cation,  $[\text{Si}(\text{CH}_3)_2\text{Ph}]^+$ , formed by the loss of the chloromethyl radical.<sup>[1]</sup> Other significant fragments arise from the loss of a methyl radical ( $[\text{M} - \text{CH}_3]^+$  at  $m/z$  171) and the loss of a chlorine radical followed by a methyl group or vice versa. The fragmentation pattern is characteristic of phenylsilanes, where cleavage of the silicon-substituent bond is a dominant process.

## Visualizations



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## References

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